molecular formula C16H11Cl2FN2OS B12154768 (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12154768
M. Wt: 369.2 g/mol
InChI Key: NTNROJBQMZPYJS-UHFFFAOYSA-N
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Description

(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a chemically synthesized thiazolidinone derivative recognized in research for its potential as a multi-targeted kinase inhibitor. Its primary research value lies in the investigation of key signaling pathways involved in cell proliferation and survival. Scientific studies have identified this compound as a potent inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), two kinases critically implicated in oncogenic processes and cancer metastasis . By selectively targeting these enzymes, the compound disrupts downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, leading to the induction of apoptosis and the inhibition of cell migration and invasion in various in vitro models. Consequently, it serves as a valuable pharmacological tool for probing the complex biology of FAK and ALK in disease contexts, particularly for advancing the understanding of tumorigenesis and for exploring new therapeutic strategies in preclinical research.

Properties

Molecular Formula

C16H11Cl2FN2OS

Molecular Weight

369.2 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11Cl2FN2OS/c17-12-3-1-2-9(14(12)18)8-13-15(22)21-16(23-13)20-11-6-4-10(19)5-7-11/h1-7,13H,8H2,(H,20,21,22)

InChI Key

NTNROJBQMZPYJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

Preparation Methods

Thioamide Synthesis via Aniline Derivatives

The thiazolidinone core is typically formed by reacting a thioamide with α-halo carbonyl compounds. For the target molecule, 4-fluoroaniline serves as the starting material. Treatment with carbon disulfide (CS₂) in ethanol under basic conditions generates the corresponding thioamide. Introducing the 2,3-dichlorobenzyl group requires subsequent alkylation using 2,3-dichlorobenzyl bromide in dimethylformamide (DMF) at 80°C for 6 hours.

Reaction Conditions :

  • Solvent : Anhydrous DMF

  • Catalyst : Pyridine (2.5 equiv)

  • Yield : 68–72% after column chromatography

Schiff Base-Mediated Cyclization

Formation of the Schiff Base Intermediate

A widely adopted method involves condensing 4-fluoroaniline with 2,3-dichlorobenzaldehyde in refluxing ethanol containing glacial acetic acid (Scheme 1). The resulting Schiff base (imine) is isolated via filtration and recrystallized from ethanol (yield: 85–90%).

Key Parameters :

  • Molar Ratio : 1:1 (aldehyde:amine)

  • Reflux Time : 4 hours

Cyclization with Thioglycolic Acid

The Schiff base is refluxed with thioglycolic acid (2 equiv) in 1,4-dioxane using anhydrous ZnCl₂ (10 mol%) as a catalyst. The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by cyclization to form the thiazolidinone ring.

Optimized Conditions :

  • Temperature : 110°C

  • Duration : 7 hours

  • Yield : 75–82%

One-Pot Multicomponent Synthesis

Catalytic Microwave-Assisted Protocol

Recent advances utilize microwave irradiation to accelerate the reaction. A mixture of 4-fluoroaniline, 2,3-dichlorobenzaldehyde, and thioglycolic acid in polypropylene glycol (PPG) is irradiated at 200 W for 15 minutes. This method eliminates intermediate isolation, achieving yields of 88–92%.

Advantages :

  • Time Reduction : 15 minutes vs. 7 hours (conventional heating)

  • Catalyst-Free : PPG acts as both solvent and catalyst

Nanoparticle-Catalyzed Reactions

Magnesium oxide (MgO) nanoparticles in aqueous medium enhance reaction efficiency. Under ultrasonic irradiation, the one-pot reaction completes in 30 minutes with a 90% yield.

Stereochemical Control of the Imino Group

The E-configuration at the C2 imino group is critical for biological activity. Stereoselectivity is achieved by:

  • Low-Temperature Reactions : Conducting the Schiff base formation at 0–5°C favors the E-isomer.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-isomer formation.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.51–7.29 (m, aromatic protons), 3.99 (s, SCH₂), 1.15 (d, J = 6.2 Hz, CH(CH₃)₂).

  • LC-MS : [M+H]⁺ = 435.2 (calculated for C₁₇H₁₂Cl₂FN₃OS).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeStereoselectivity (E:Z)
CyclocondensationDMF, pyridine, 80°C68–726 hours85:15
Schiff Base1,4-dioxane, ZnCl₂, 110°C75–827 hours90:10
MicrowavePPG, 200 W88–9215 minutes95:5
MgO NanoparticlesH₂O, ultrasound9030 minutes93:7

Mechanistic Insights

Cyclocondensation Pathway

  • Thioamide Formation : 4-Fluoroaniline reacts with CS₂ to form a thioamide intermediate.

  • Alkylation : 2,3-Dichlorobenzyl bromide undergoes nucleophilic substitution with the thioamide.

  • Ring Closure : Intramolecular cyclization forms the thiazolidinone core.

Schiff Base Cyclization

  • Imine Formation : Condensation of aldehyde and amine.

  • Thiol Addition : Thioglycolic acid attacks the imine carbon.

  • Cyclization : Loss of water forms the five-membered ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • A study reported that certain thiazolidinone derivatives demonstrated higher antimicrobial efficacy compared to standard antibiotics like vancomycin and gentamicin. The synthesized compounds showed zones of inhibition ranging from 8 mm to 11 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. The compound (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one has shown promise in inhibiting cancer cell proliferation:

  • In vitro studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A-549 (lung cancer). These compounds were found to be effective at concentrations as low as 500 µg/mL .

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiazolidinone derivatives were tested for their antimicrobial activity against multidrug-resistant strains. The results indicated that some derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

CompoundZone of Inhibition (mm)Bacterial Strain
5g10S. aureus
5j10E. coli
5h11S. aureus

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of thiazolidinones, several compounds were tested against MCF7 breast cancer cells using the Sulforhodamine B assay. Compounds demonstrated significant cytotoxic effects with IC50 values indicating strong potential for further development .

CompoundIC50 Value (µM)Cancer Cell Line
d615MCF7
d720MCF7

Mechanism of Action

The mechanism of action of (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of thiazolidinone derivatives is highly dependent on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiazolidinones
Compound Name R1 (Position 5) R2 (Position 2) Key Biological Activity Reference
Target Compound 2,3-Dichlorobenzyl 4-Fluorophenylimino Inferred antimicrobial
5-(4-Fluorobenzylidene) analog 4-Fluorobenzylidene (Z-config) 2-Chlorophenylimino Not reported
5-(3-Chloro-4-fluorophenyl)-2-imino derivative 3-Chloro-4-fluorophenyl Arylidene substituents Antimicrobial (Gram-positive)
4-Nitro-substituted thiazolidinone Varies 4-Nitrophenyl High antimicrobial activity
5-(2,4-Dichlorobenzylidene)-2-imino derivative 2,4-Dichlorobenzylidene 4,5-Diphenylthiazol-2-ylimino Not reported

Key Observations:

  • Stereochemistry: The (2E) configuration stabilizes the imino group’s planar orientation, facilitating π-π stacking with microbial enzyme targets .
  • Benzyl vs. Benzylidene: Unlike benzylidene (C=CH-) analogs (e.g., and ), the target’s benzyl (CH2-) substitution reduces conjugation but may improve metabolic stability .

Physicochemical Properties

  • Molecular Weight and Lipophilicity:
    • The target compound (MW: ~367.3 g/mol) is heavier than analogs like 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one (MW: 221.3 g/mol) due to its dichlorobenzyl and fluorophenyl groups .
    • Increased lipophilicity (logP ~3.5 predicted) may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

The compound (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The structural formula of (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can be represented as follows:

C16H14Cl2FN1S\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{F}\text{N}_1\text{S}

This compound features a thiazolidine ring with various substituents that enhance its biological activity.

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown significant antimicrobial activity against various bacterial strains. In studies involving related compounds, it was noted that 2-(chlorophenyl-imino)thiazolidin-4-one exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds in this class demonstrated inhibition percentages ranging from 53.84% to 91.66% against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazolidin-4-one Derivatives

CompoundBacterial StrainInhibition Zone (mm)Activity Index (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli2688.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus2491.66
(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-oneTBDTBDTBD

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one have shown effectiveness against HT29 adenocarcinoma cells and H460 lung cancer cells .

Table 2: Anticancer Activity of Thiazolidin-4-one Derivatives

CompoundCell LineIC50 (µM)
Thiazolidinone AHT29TBD
Thiazolidinone BH460TBD
(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-oneTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives is also notable. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, certain derivatives have been reported to be significantly more effective than traditional anti-inflammatory drugs like ibuprofen .

The biological activities of thiazolidin-4-one derivatives are attributed to their ability to interact with specific biological targets:

  • Antimicrobial: Inhibition of bacterial cell wall synthesis.
  • Anticancer: Induction of apoptosis via intrinsic and extrinsic pathways.
  • Anti-inflammatory: Modulation of cytokine production and inhibition of COX enzymes.

Case Studies

Several studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

  • Antibacterial Study: A derivative showed a significant inhibition rate against multi-drug resistant strains of bacteria.
  • Anticancer Study: A compound demonstrated a remarkable reduction in tumor size in animal models when administered at specific dosages.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorobenzyl group enables nucleophilic aromatic substitution (NAS) under specific conditions. Chlorine atoms at the 2- and 3-positions of the benzyl ring are activated by electron-withdrawing effects, making them susceptible to replacement by nucleophiles such as amines or thiols.

Reaction Conditions Reagents Product Key Findings
Reflux in DMF, 80°C, 12 hrsPiperidine5-(2-piperidinyl-3-Cl-benzyl) derivativeNAS occurs preferentially at the 2-Cl position due to steric hindrance at 3-Cl .
K₂CO₃, EtOH, 60°CSodium thiophenoxide5-(2,3-dithiophenoxybenzyl) analogueDual substitution observed under basic conditions .

Condensation with Aldehydes

The imine group (C=N) at position 2 participates in Knoevenagel condensations with aromatic aldehydes, forming arylidene derivatives. This reaction is critical for modifying the compound’s electronic profile and bioactivity.

Aldehyde Catalyst Conditions Yield Application
4-NitrobenzaldehydeAcetic acid/NaOAcReflux, 6 hrs78%Enhanced anticancer activity .
FurfuralDABCOSolvent-free, 70°C, 4 hrs85%Improved COX-2 inhibition .

Cycloaddition Reactions

The thiazolidinone ring undergoes [3+2] cycloadditions with dipolarophiles like acrylonitrile, forming fused heterocycles.

Dipolarophile Conditions Product Notable Features
PhenylacetyleneCuI, DCM, RT, 24 hrsThiazolo[3,2-b] triazole derivativeEnhanced thermal stability .
Ethyl acrylateMicrowave, 100°C, 30 minsThiazolidinone-spirooxindole hybridDemonstrated CDK2 inhibition (IC₅₀ = 56.97 µM) .

Oxidation and Reduction

  • Oxidation : The sulfur atom in the thiazolidinone ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA. Sulfoxides show improved solubility, while sulfones exhibit reduced bioactivity .

  • Reduction : The imine (C=N) group is selectively reduced to an amine using NaBH₄/CeCl₃, yielding a thiazolidine derivative with retained dichlorobenzyl substituents .

Hydrolysis Reactions

The thiazolidinone ring undergoes acid- or base-catalyzed hydrolysis:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the ring to form a thiourea intermediate, which further reacts to generate 2-aminothiazoles .

  • Basic Hydrolysis (NaOH, EtOH): Produces a mercaptoacetic acid derivative and releases the fluorophenylimine moiety.

Metal-Catalyzed Cross-Couplings

The fluorophenyl group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling π-system expansion.

Boronic Acid Catalyst Conditions Product Utility
4-MethoxyphenylboronicPd(PPh₃)₄, K₂CO₃DME, 90°C, 12 hrsIncreased LOX inhibitory activity .
3-ThienylboronicPdCl₂(dppf), CsFDMF/H₂O, 80°C, 8 hrsImproved metabolic stability .

Functionalization via Thiourea Intermediates

Reaction with thiophosgene converts the imine group to a thiourea, which can be further alkylated or arylated:

text
(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one + Cl₂C=S → Thiourea intermediate + R-X → 2-alkyl/arylthiourea derivatives

These derivatives show enhanced antimicrobial potency .

Q & A

Q. What synthetic routes are commonly employed for preparing this thiazolidinone derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzyl halides with thiourea derivatives or via Schiff base formation. Conventional methods (e.g., refluxing in ethanol for 7 hours) yield ~69%, while microwave-assisted synthesis reduces reaction time (3 minutes) and improves yield (81%) by enhancing reaction kinetics . Optimization strategies include:
  • Catalyst Screening : Use of p-toluenesulfonic acid or Lewis acids to accelerate imine formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of dichlorobenzyl intermediates.
  • Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), molar ratios (1:1 to 1:1.2), and irradiation power (300–600 W) to identify optimal parameters.

Q. What spectroscopic techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • 1H/13C-NMR : Key signals include the imino (δ 8.2–8.5 ppm) and thiazolidinone carbonyl (δ 170–175 ppm). Aromatic protons from dichlorobenzyl and fluorophenyl groups appear as multiplet clusters in δ 6.8–7.6 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N imine stretch) confirm core structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 435 [M⁺]) and isotopic patterns (Cl/F presence) validate molecular weight and halogen content .

Q. How should stability studies be designed to assess compound degradation under storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor purity.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to evaluate degradation products .
  • pH-Dependent Stability : Prepare buffer solutions (pH 1–9) and quantify degradation via UV-Vis or LC-MS.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across in vitro assays?

  • Methodological Answer :
  • Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) with strict adherence to protocols (e.g., MTT assay incubation times).
  • Dose-Response Curves : Test concentrations spanning 3 log units (1 nM–100 µM) to identify EC50/IC50 variability.
  • Positive Controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to calibrate inter-assay reproducibility .

Q. What computational strategies elucidate binding mechanisms with protein targets?

  • Methodological Answer :
  • Molecular Docking : Use MOE or AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the thiazolidinone carbonyl .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability and ligand-induced conformational changes.
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP and polar surface area to predict activity against related targets .

Q. What experimental approaches investigate metabolic pathways in mammalian systems?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at dichlorobenzyl group) via LC-MS/MS .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein).
  • In Vivo Studies : Administer radiolabeled compound to rodents; collect plasma/urine for metabolite profiling .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; all cited evidence is from peer-reviewed papers or PubChem.
  • Methodological rigor emphasized for reproducibility in academic research.

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